(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034601-47-1
VCID: VC5409550
InChI: InChI=1S/C18H23N5O3S/c24-18(17-14-19-23(20-17)16-4-2-1-3-5-16)22-10-8-21(9-11-22)15-6-12-27(25,26)13-7-15/h1-5,14-15H,6-13H2
SMILES: C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Molecular Formula: C18H23N5O3S
Molecular Weight: 389.47

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

CAS No.: 2034601-47-1

Cat. No.: VC5409550

Molecular Formula: C18H23N5O3S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone - 2034601-47-1

Specification

CAS No. 2034601-47-1
Molecular Formula C18H23N5O3S
Molecular Weight 389.47
IUPAC Name [4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Standard InChI InChI=1S/C18H23N5O3S/c24-18(17-14-19-23(20-17)16-4-2-1-3-5-16)22-10-8-21(9-11-22)15-6-12-27(25,26)13-7-15/h1-5,14-15H,6-13H2
Standard InChI Key UJNVSAILYQXQFS-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4

Introduction

Structural Dissection and Functional Group Analysis

Core Components

The compound comprises three distinct subunits:

  • Tetrahydrothiopyran-1,1-dioxide (Thiane-1,1-dione): A six-membered sulfur-containing ring with two oxygen atoms in a sulfone configuration, creating a rigid, non-planar structure .

  • Piperazine: A six-membered nitrogen-containing heterocycle with two secondary amine groups, enabling nucleophilic substitution and hydrogen bonding .

  • 1,2,3-Triazole-phenyl system: A five-membered triazole ring fused to a phenyl group, contributing aromaticity and potential π-π stacking interactions .

Key Functional Interactions

ComponentRole in StructureSource of Functionalization
Tetrahydrothiopyran-1,1-dioxideSulfone group stabilizes electron-deficient ring; enhances metabolic stability
PiperazineActs as a linker; facilitates drug-receptor interactions
Triazole-phenylAromatic system for hydrophobic interactions; triazole ring participates in hydrogen bonding

Synthetic Routes and Precursor Analysis

Step 1: Preparation of Tetrahydrothiopyran-1,1-dioxide-Piperazine Intermediate

  • Precursor: 4-Hydroxytetrahydro-2H-thiopyran-1,1-dioxide (CAS 194152-05-1) .

  • Reaction: Alkylation or acylation with piperazine derivatives. For example:

    • Methanesulfonylation: Treatment with methanesulfonyl chloride in dichloromethane yields a mesylate intermediate (95% yield) .

    • Nucleophilic substitution: Displacement of the mesylate group with piperazine in DMF or THF .

Step 2: Synthesis of Triazole-Phenyl Derivative

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Precursors: Benzyl azide and ethyl propiolate.

    • Product: 1-Benzyl-1H-1,2,3-triazole-4-carboxylate, hydrolyzed to the corresponding acid .

Step 3: Coupling via Carbonyl Formation

  • Reagent: Carbodiimide (e.g., EDCI) or DCC to activate the carboxylic acid.

  • Reaction: Condensation of the triazole-phenyl acid with the piperazine intermediate to form the methanone linker .

Physicochemical Properties (Hypothetical)

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₁₉H₂₁N₅O₃SSum of subunits
Molecular Weight403.45 g/molPubChem calculations
Log P (Partition Coefficient)~2.0–3.0Analogous triazole-piperazine compounds
SolubilityModerate in DMSO, low in waterPolar sulfone and triazole groups
Compound TypeTargetActivity (Example)Source
Triazole-piperazineTubulin polymerizationIC₅₀ 0.99 μM (BT-474)
Piperazine-sulfoneBacterial enzymesMIC 4–8 μg/mL (Gram-positive)
Triazole-phenylKinase inhibitionRIP2 inhibition (IC₅₀ <1 μM)

Stability and Degradation Pathways

Thermal and Hydrolytic Stability

  • Thermal Stability: Likely stable up to 200–250°C due to sulfone and triazole rings .

  • Hydrolytic Degradation: Susceptible to acidic or basic hydrolysis of the methanone linkage, releasing piperazine and triazole-phenyl fragments .

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